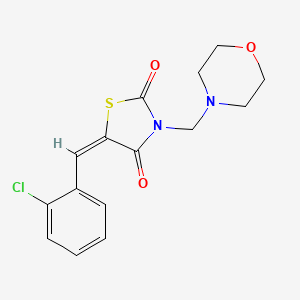

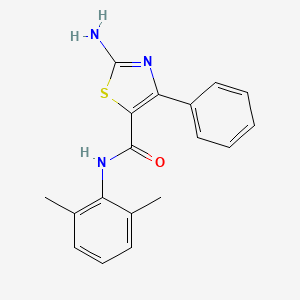

![molecular formula C23H22N4OS B5599557 3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)

3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of 3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone involves Claisen-Schmidt condensation reactions. Ionic liquids have been used as solvents for the synthesis, offering a green and efficient medium for chemical reactions. These methods have been applied to produce compounds with potential anticancer activities, demonstrating the versatility and interest in these chemical structures (Sowbhagyam, Koteswararao, & Prameela, 2023).

Molecular Structure Analysis

Molecular structure analysis of similar compounds indicates a complex interaction of various functional groups, contributing to their biological activity. For example, studies involving crystallography have provided insights into the planarity and hydrogen bonding within the molecular structures, which are crucial for their biological activities (Shibata & Mizuguchi, 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including methylene transfer and dimerization processes. Such reactions contribute to the synthesis of novel compounds with potential therapeutic applications. The reactivity of these compounds underlines their significance in synthetic chemistry and drug design (Nakayama et al., 2001).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study by B'Bhatt and Sharma (2017) focused on the synthesis of novel compounds related to 3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone, specifically 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives. These compounds were synthesized and tested for their in vitro antibacterial activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. The study found that certain derivatives exhibited potent antibacterial properties, with compound 3c showing significant activity against E. coli and others displaying potent effects against S. aureus and S. pyogenes. Additionally, antifungal activity was assessed against Candida albicans, Aspergillus niger, and Aspergillus clavatus, with compounds 3b and 3d showing very good activity against C. albicans (B'Bhatt & Sharma, 2017).

Catalytic Efficiency in Synthesis

Sharifi et al. (2019) explored the efficiency of two imidazole-based dicationic ionic liquids as catalysts in synthesizing pyran derivatives and facilitating Knoevenagel condensations. The study highlighted the role of these catalysts in promoting various reactions under mild and eco-friendly conditions, yielding products with excellent efficiency. This research indicates the potential of using imidazole-based compounds in catalyzing significant synthetic reactions, contributing to the development of greener and more efficient chemical processes (Sharifi et al., 2019).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) synthesized a series of thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against a mouse tumor model. The study demonstrated that these compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice. Moreover, the compounds exhibited strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation. This suggests the potential therapeutic application of these derivatives in anticancer therapy with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Eigenschaften

IUPAC Name |

(5E)-3-butyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4OS/c1-2-3-14-26-22(28)20(24-23(26)29)15-18-16-27(19-12-8-5-9-13-19)25-21(18)17-10-6-4-7-11-17/h4-13,15-16H,2-3,14H2,1H3,(H,24,29)/b20-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOKHCNIKBWUDV-HMMYKYKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)

![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)

![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)

![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)

![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)

![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)